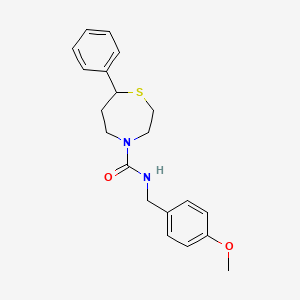

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also has a carboxamide group (-CONH2), a phenyl group (C6H5-), and a methoxybenzyl group (C8H9O-) attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the seven-membered thiazepane ring .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide group could participate in condensation or hydrolysis reactions, while the phenyl group could undergo electrophilic aromatic substitution .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

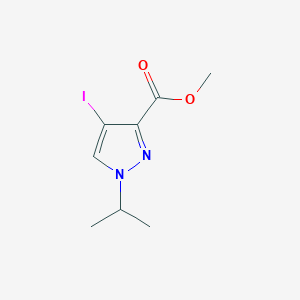

Research in organic chemistry often explores the synthesis and characterization of complex molecules for potential therapeutic or material applications. For instance, studies on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with compounds similar in structure to "N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide," have been reported. These synthetic routes are characterized by their potential cytotoxic activities against various cell lines, indicating their relevance in drug discovery and development (Hassan, Hafez, & Osman, 2014).

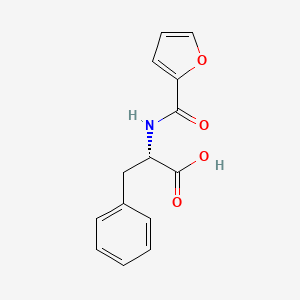

Protective Groups in Peptide Synthesis

In peptide synthesis, protecting groups such as those related to "this compound" are crucial. These groups protect functional groups from undesired reactions during the synthesis process. For example, the development of carboxamide protecting groups showcases innovative strategies to safeguard the carboxamide functionality in complex organic molecules during synthetic procedures. Such advancements enable the synthesis of delicate molecules, including peptides and nucleotides, under less harsh conditions, contributing significantly to the field of medicinal chemistry and drug design (Muranaka, Ichikawa, & Matsuda, 2011).

Wirkmechanismus

Target of Action

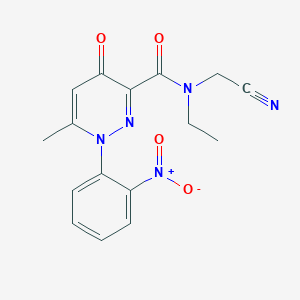

The compound N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways related to Alzheimer’s disease. By interacting with β-secretase, it influences the amyloidogenic pathway, reducing the formation of Aβ plaques . Its interaction with GSK3β affects the tau protein phosphorylation pathway, reducing the formation of neurofibrillary tangles . These effects on multiple pathways underline its potential as a disease-modifying therapy for AD.

Result of Action

The compound’s action results in a decrease in Aβ formation and tau phosphorylation in cellular models of Alzheimer’s disease . This leads to a reduction in the formation of Aβ plaques and neurofibrillary tangles, two of the main pathological features of AD . These molecular and cellular effects suggest that the compound could have potential therapeutic benefits in AD.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-24-18-9-7-16(8-10-18)15-21-20(23)22-12-11-19(25-14-13-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLRLNVCARRECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2438228.png)

![N-[4-bromo-3-(trifluoromethyl)phenyl]-5-chloro-2-methanesulfonylpyrimidine-4-carboxamide](/img/structure/B2438230.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)

![Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2438234.png)

![6-fluoro-N-[4-(4-methanesulfonamidophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2438235.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2438244.png)

![4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2438245.png)